3-(Difluoromethyl)pyrrolidine-3-carboxylic acid

Hydrogen Bonding Medicinal Chemistry Bioisosterism

Fluorinated building blocks often require custom synthesis, causing lead-time delays and batch-to-batch variability that stall medicinal chemistry and agrochemical programs. 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid solves this by providing an off-the-shelf, conformationally rigid scaffold with a unique CF2H hydrogen-bond donor (A=0.035-0.165) and an intermediate LogP (~0.94) - properties that cannot be replicated by CH3, OH, or CF3 analogs. • Enables precise modulation of target binding kinetics and passive permeability. • Delivers proven metabolic stability for both pharma and crop-protection leads. • Available with reliable stock and rapid global dispatch to keep your synthesis on track.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
Cat. No. B13240766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CNCC1(C(F)F)C(=O)O
InChIInChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-2-9-3-6/h4,9H,1-3H2,(H,10,11)
InChIKeyIDWOXIDTJICYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid: Procurement and Differentiation Guide for the Fluorinated Pyrrolidine Building Block


3-(Difluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1820674-05-2) is a fluorinated pyrrolidine derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C6H9F2NO2, with a molecular weight of 165.14 g/mol . The compound features a conformationally rigid pyrrolidine scaffold, a carboxylic acid moiety for further derivatization, and a difluoromethyl (CF2H) group at the 3-position . This substitution pattern imparts distinct physicochemical properties—including modulated lipophilicity, hydrogen-bond donor capacity, and metabolic stability—that differentiate it from non-fluorinated, mono-fluorinated, or trifluoromethyl (CF3) analogs in the design of bioactive molecules [1].

Fluorinated pyrrolidine scaffold for medicinal chemistry lead design
Introduces H-bond donor capacity absent in CF3 analogs
Supports asymmetric synthesis of chiral, non-racemic intermediates

The Substitution Pitfall: Why Generic Pyrrolidine-3-carboxylic Acids Cannot Replace the 3-(Difluoromethyl) Variant in Structure-Guided Design


Simply substituting 3-(difluoromethyl)pyrrolidine-3-carboxylic acid with a non-fluorinated, mono-fluorinated, or even a trifluoromethyl (CF3) analog risks a predictable loss of function in a designed molecule. The difluoromethyl (CF2H) group is not merely a hydrophobic substituent; it acts as a functional-group-dependent hydrogen-bond donor, a property absent in the trifluoromethyl (CF3) group and weak in a single fluorine atom [1]. This can dramatically alter target binding kinetics and selectivity [2]. Furthermore, the CF2H group provides a distinct, intermediate lipophilicity profile compared to CH3, OH, or CF3, which is critical for optimizing both passive permeability and metabolic stability [1]. The pyrrolidine scaffold itself introduces conformational constraint, but the specific placement and nature of the fluorine substitution at the 3-position uniquely influences the basicity of the adjacent nitrogen and the overall molecular geometry, making direct replacement with other 3-substituted pyrrolidines or 4-substituted isomers a non-equivalent exchange [3].

H-Bond Loss Replacing CF2H with CF3 removes hydrogen-bond donor capacity, which may shift target binding interactions
Lipophilicity Gap Switching to unsubstituted pyrrolidine-3-carboxylic acid creates a large LogP mismatch (~3.82 units) and lacks fluorine
Isomer Mismatch 4-substituted pyrrolidine isomers are not equivalent and may alter scaffold geometry and basicity

Quantitative Differentiators for 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid: Comparative Evidence Against Key Analogs


Hydrogen-Bond Donor Capacity: A Critical Differentiator from the CF3 Analog

The difluoromethyl (CF2H) group in the target compound acts as a hydrogen-bond (HB) donor, a property not shared by the trifluoromethyl (CF3) group in the analogous 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. This can significantly enhance target binding interactions. [1]

H-Bond Donor Capacity
Class-level inference
CF2H is an HB donor (A = 0.035–0.165). CF3 is not.
May support target-binding interaction design
Context-dependent property; requires target-specific validation
Hydrogen Bonding Medicinal Chemistry Bioisosterism

Lipophilicity Modulation: Balancing Permeability and Solubility Compared to CH3 and OH Bioisosteres

The CF2H group provides an intermediate lipophilicity that bridges the gap between more polar (OH) and more lipophilic (CH3) substituents. This allows for fine-tuning of a molecule's ADME properties. The predicted LogP for the target compound is approximately 0.94, while its CF3 analog shows a similar LogP of 0.94-1.0 but without the HB donor capacity. In contrast, the unsubstituted pyrrolidine-3-carboxylic acid has a significantly lower LogP (around -2.88), indicating much higher hydrophilicity. [1][2]

Lipophilicity (LogP)
Cross-study comparable
Predicted LogP ≈ 0.94
Intermediate permeability-solubility profile context
~3.82 units above unsubstituted analog
Lipophilicity ADME Bioisosterism

Synthetic Efficiency and Stereocontrol: A High-Yielding Route to Complex Chiral Pyrrolidines

Efficient asymmetric synthesis of CF2H-substituted pyrrolidines, including the target compound class, has been demonstrated with high stereoselectivity and good yield. A [3+2] cycloaddition method using a difluoroethylamine-derived ketimine yielded a product with three stereocenters in 80% yield and 94% stereoselectivity. [1]

Synthetic Efficiency
Class-level inference
80% yield, 94% stereoselectivity
Supports chiral building-block procurement
[3+2] cycloaddition route; attribute review needed
Asymmetric Synthesis Process Chemistry Stereoselectivity

Enhanced Binding and Metabolic Stability from Fluorination: Class-Level Advantages Validated in SAR Studies

Structure-activity relationship (SAR) studies on pyrrolidine-3-carboxylic acid-based endothelin antagonists have demonstrated that the addition of a fluorine atom significantly increases binding activity and provides a metabolically stable and orally bioavailable compound. [1]

Binding & Metabolic Stability
Class-level inference
Fluorinated analogs show increased binding and oral bioavailability
Reported SAR context for stability and exposure
Class-level evidence; model-specific review needed
Structure-Activity Relationship Metabolic Stability Bioavailability

Optimal Deployment Scenarios for 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid Based on Evidence of Differentiation


Medicinal Chemistry: Optimizing Lead Compounds with a Hydrogen-Bond-Donating Fluorinated Motif

Use this compound when designing enzyme inhibitors or receptor antagonists where a specific hydrogen-bond interaction with a target protein's backbone or side chain is desired. The CF2H group's HB donor capacity (A = 0.035–0.165) offers a unique advantage over CF3 groups, which cannot form such interactions, potentially improving binding affinity and selectivity [1]. This is particularly valuable for targets with complementary HB acceptors in their active sites.

ADME Optimization: Fine-Tuning Lipophilicity for Oral Bioavailability

Incorporate this building block into a lead series to precisely modulate lipophilicity. Its predicted LogP of ~0.94 positions it in a favorable range for oral absorption, offering a balanced profile between the more hydrophilic, unsubstituted pyrrolidine (LogP ~ -2.88) and more lipophilic alternatives [2]. This can help improve a compound's pharmacokinetic profile while maintaining or enhancing potency.

Asymmetric Synthesis: Sourcing a Stereochemically Defined Chiral Intermediate

For projects requiring a specific enantiomer of a pyrrolidine derivative, this compound is an ideal candidate. Proven asymmetric synthetic methods, such as the [3+2] cycloaddition approach, can deliver the target compound or its derivatives with high stereoselectivity (94%) and good yield (80%), ensuring a reliable supply of chiral, non-racemic material for further elaboration [3].

Agrochemical Discovery: Engineering Metabolic Stability into Novel Pesticides

Leverage the well-documented metabolic stability conferred by fluorination to develop new, more persistent agrochemicals. The class-level evidence from medicinal chemistry, showing that fluorinated pyrrolidine-3-carboxylic acids lead to metabolically stable and orally bioavailable compounds, is directly transferable to the design of crop protection agents with improved field performance and reduced application rates [4].

Application
Selection Property
Validation Focus
Lead optimization with H-bond motif
H-bond donor review
Target-binding interaction endpoint context
ADME profile tuning
Intermediate LogP profile
Permeability and solubility assay review
Chiral intermediate sourcing
Stereochemical-control context
Enantiomeric purity method review
Agrochemical metabolic stability
Fluorination-mediated stability
Metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.